1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate
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Overview
Description
1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C21H30N2O6 and a molecular weight of 406.48 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with tert-butoxycarbonylamino, benzyl ester, and ethyl ester groups. It is primarily used in chemical synthesis and research applications.
Preparation Methods
The synthesis of 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. The benzyl ester and ethyl ester groups are then added through esterification reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.
Scientific Research Applications
1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The ester groups can undergo hydrolysis or substitution, leading to the formation of active intermediates that interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate include:
3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester: This compound has a similar piperidine ring structure but lacks the benzyl ester group.
3-tert-Butoxycarbonylamino-piperidine-1,4-dicarboxylic acid 1-methyl ester 4-ethyl ester: This compound has a methyl ester group instead of a benzyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)16-11-12-23(13-17(16)22-19(25)29-21(2,3)4)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETAHUUYGCKWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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